molecular formula C13H24N2O4 B2509062 (E)-N-(4,4-Dimethoxyoxan-3-yl)-4-(dimethylamino)but-2-enamide CAS No. 2411336-26-8

(E)-N-(4,4-Dimethoxyoxan-3-yl)-4-(dimethylamino)but-2-enamide

Cat. No. B2509062
CAS RN: 2411336-26-8
M. Wt: 272.345
InChI Key: QKCJPUVBCKIBMK-AATRIKPKSA-N
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Description

(E)-N-(4,4-Dimethoxyoxan-3-yl)-4-(dimethylamino)but-2-enamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. DMXAA is a small molecule that was first synthesized in the 1990s and has since been the subject of numerous scientific investigations.

Mechanism of Action

(E)-N-(4,4-Dimethoxyoxan-3-yl)-4-(dimethylamino)but-2-enamide works by activating the immune system and inducing the production of cytokines, which are molecules that help to fight off cancer cells. Specifically, (E)-N-(4,4-Dimethoxyoxan-3-yl)-4-(dimethylamino)but-2-enamide activates the production of tumor necrosis factor-alpha (TNF-alpha), which is a cytokine that plays a key role in the immune response to cancer.
Biochemical and physiological effects:
(E)-N-(4,4-Dimethoxyoxan-3-yl)-4-(dimethylamino)but-2-enamide has been shown to have a number of biochemical and physiological effects in preclinical studies. These include the activation of immune cells, the induction of cytokine production, and the inhibition of angiogenesis, which is the process by which new blood vessels are formed to supply tumors with nutrients and oxygen.

Advantages and Limitations for Lab Experiments

One advantage of using (E)-N-(4,4-Dimethoxyoxan-3-yl)-4-(dimethylamino)but-2-enamide in lab experiments is that it has been extensively studied and has a well-understood mechanism of action. This makes it a useful tool for investigating the immune response to cancer and for developing new cancer treatments. One limitation of using (E)-N-(4,4-Dimethoxyoxan-3-yl)-4-(dimethylamino)but-2-enamide in lab experiments is that it can be difficult to synthesize and may be expensive to obtain.

Future Directions

There are a number of future directions for research on (E)-N-(4,4-Dimethoxyoxan-3-yl)-4-(dimethylamino)but-2-enamide. One area of interest is the development of new cancer treatments that incorporate (E)-N-(4,4-Dimethoxyoxan-3-yl)-4-(dimethylamino)but-2-enamide as a component. Another area of interest is the investigation of the immune response to cancer and the role that (E)-N-(4,4-Dimethoxyoxan-3-yl)-4-(dimethylamino)but-2-enamide plays in this process. Additionally, there is ongoing research into the synthesis of (E)-N-(4,4-Dimethoxyoxan-3-yl)-4-(dimethylamino)but-2-enamide and the development of new methods for producing this compound.

Synthesis Methods

(E)-N-(4,4-Dimethoxyoxan-3-yl)-4-(dimethylamino)but-2-enamide can be synthesized using a multi-step process that involves the reaction of several different chemical compounds. The most common method for synthesizing (E)-N-(4,4-Dimethoxyoxan-3-yl)-4-(dimethylamino)but-2-enamide involves the reaction of 3,4-dimethoxybenzaldehyde with diethyl malonate to produce 4,4-dimethoxy-3-oxobutanoic acid. This compound is then reacted with hydroxylamine to produce the oxime derivative, which is subsequently reduced to produce (E)-N-(4,4-Dimethoxyoxan-3-yl)-4-(dimethylamino)but-2-enamide.

Scientific Research Applications

(E)-N-(4,4-Dimethoxyoxan-3-yl)-4-(dimethylamino)but-2-enamide has been extensively studied for its potential use in cancer treatment. In preclinical studies, (E)-N-(4,4-Dimethoxyoxan-3-yl)-4-(dimethylamino)but-2-enamide has been shown to have anti-tumor activity against a variety of different cancer types, including lung, breast, and colon cancer. (E)-N-(4,4-Dimethoxyoxan-3-yl)-4-(dimethylamino)but-2-enamide works by activating the immune system and inducing the production of cytokines, which are molecules that help to fight off cancer cells.

properties

IUPAC Name

(E)-N-(4,4-dimethoxyoxan-3-yl)-4-(dimethylamino)but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O4/c1-15(2)8-5-6-12(16)14-11-10-19-9-7-13(11,17-3)18-4/h5-6,11H,7-10H2,1-4H3,(H,14,16)/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKCJPUVBCKIBMK-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC=CC(=O)NC1COCCC1(OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C/C=C/C(=O)NC1COCCC1(OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(4,4-Dimethoxyoxan-3-yl)-4-(dimethylamino)but-2-enamide

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